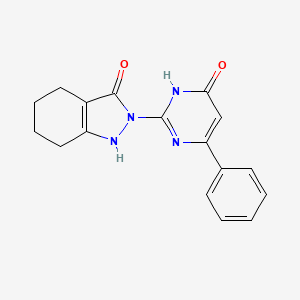
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a cyclopentyl group, a hydroxyethoxy group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethoxy group: This step may involve etherification reactions using ethylene glycol derivatives.
Incorporation of the thiophene ring: Thiophene can be introduced through various methods, including cross-coupling reactions.
Urea formation: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an amine with an isocyanate or carbamate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or acids, while reduction of the urea linkage may produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Cyclopentyl-3-(2-hydroxyethyl)urea: Lacks the thiophene ring and hydroxyethoxy group.
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)ethyl)urea: Lacks the thiophene ring.
1-Cyclopentyl-3-(2-(thiophen-2-yl)ethyl)urea: Lacks the hydroxyethoxy group.
Uniqueness
1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is unique due to the presence of both the hydroxyethoxy group and the thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c17-7-8-19-12(13-6-3-9-20-13)10-15-14(18)16-11-4-1-2-5-11/h3,6,9,11-12,17H,1-2,4-5,7-8,10H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBZUPWYJRRAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)
![N-(2-chlorophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2807574.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)
![4-(dimethylsulfamoyl)-N-{[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2807583.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
